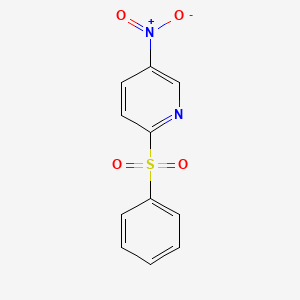

5-Nitro-2-(phenylsulfonyl)pyridine

Descripción general

Descripción

5-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It has an average mass of 264.257 Da and a monoisotopic mass of 264.020477 Da .

Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Nitro-2-(phenylsulfonyl)pyridine, involves various methodologies . One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . Another method involves the synthesis of 2-chloro-5-nitropyridine, which includes synthesizing 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine .Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(phenylsulfonyl)pyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

5-Nitro-2-(phenylsulfonyl)pyridine has a molecular weight of 264.26 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Organocatalysis in Asymmetric Michael Addition

5-Nitro-2-(phenylsulfonyl)pyridine derivatives have been used as efficient organocatalysts. For instance, (2 S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, showed high efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, producing various γ-nitro carbonyl compounds with excellent yield and stereoselectivity (Singh et al., 2013).

Excited State Studies

The excited states of certain hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers, have been investigated. These studies involve measuring electronic absorption and emission spectra, discussing them in the context of DFT quantum chemical calculations (Michalski et al., 2016).

Radiochemical Applications

In the search for a serotonin 5-HT(7) radiotracer for positron emission tomography, derivatives of 5-nitro-2-(phenylsulfonyl)pyridine were developed and examined. Preliminary biological experiments involved autoradiographies to study receptor delineation (Andriès et al., 2010).

Magnetic Properties in Biradicals

The ground-state spin multiplicity of certain pyridine-substituted biradicals, related to 5-nitro-2-(phenylsulfonyl)pyridine, was studied to understand their magnetic properties. These biradicals served as building blocks for molecule-based magnets based on intermolecular noncovalent bonding architecture (Hayakawa et al., 2006).

Safety And Hazards

Direcciones Futuras

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine compounds, such as 5-Nitro-2-(phenylsulfonyl)pyridine, could potentially play a role in this research due to their diverse biological activities .

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIZNXXUBXUVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363122 | |

| Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Nitro-2-(phenylsulfonyl)pyridine | |

CAS RN |

69770-61-2 | |

| Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)

![1-[2-(Methylsulfanyl)ethyl]urea](/img/structure/B3056174.png)

![{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone](/img/structure/B3056175.png)

![ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B3056181.png)